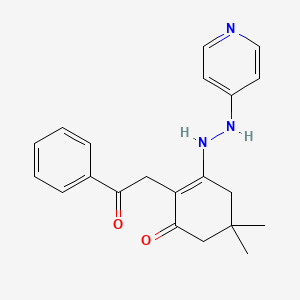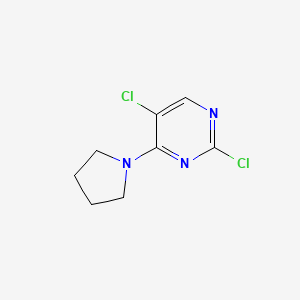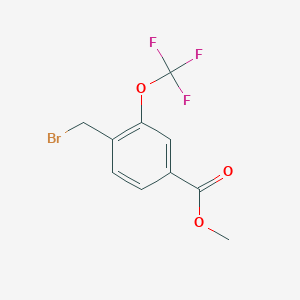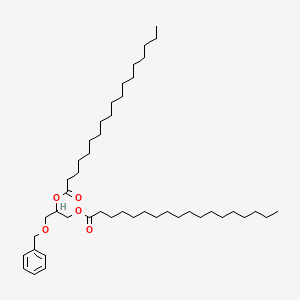
3-(Benzyloxy)propane-1,2-diyl dioctadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzyloxy)propane-1,2-diyl dioctadecanoate is an organic compound with the molecular formula C({46})H({80})O(_{4}). It is a derivative of glycerol, where the hydroxyl groups are esterified with octadecanoic acid (stearic acid) and one of the hydroxyl groups is substituted with a benzyloxy group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)propane-1,2-diyl dioctadecanoate typically involves the esterification of glycerol derivatives. One common method is the reaction of 3-(benzyloxy)-1,2-propanediol with octadecanoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of immobilized catalysts and solvent-free conditions can also enhance the efficiency and sustainability of the process.
Análisis De Reacciones Químicas
Types of Reactions
3-(Benzyloxy)propane-1,2-diyl dioctadecanoate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH(_3)) or sodium ethoxide (NaOCH(_2)CH(_3)) can be employed.
Major Products
Oxidation: Benzaldehyde, benzoic acid.
Reduction: 3-(Benzyloxy)propane-1,2-diol.
Substitution: Various substituted glycerol derivatives.
Aplicaciones Científicas De Investigación
3-(Benzyloxy)propane-1,2-diyl dioctadecanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in lipid metabolism and as a model compound for membrane studies.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of surfactants and emulsifiers.
Mecanismo De Acción
The mechanism of action of 3-(Benzyloxy)propane-1,2-diyl dioctadecanoate involves its interaction with biological membranes. The benzyloxy group can insert into the lipid bilayer, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
3-(Benzyloxy)propane-1,2-diyl dioctanoate: Similar structure but with shorter fatty acid chains.
3-(Benzyloxy)propane-1,2-diyl bis(4-phenylbutanoate): Contains aromatic substituents on the ester groups.
3-(Benzyloxy)propane-1,2-diyl bis(2-ethylhexanoate): Features branched fatty acid chains.
Uniqueness
3-(Benzyloxy)propane-1,2-diyl dioctadecanoate is unique due to its long-chain fatty acid esters, which confer distinct amphiphilic properties. This makes it particularly useful in applications requiring membrane interaction and modification.
Propiedades
Número CAS |
7145-33-7 |
|---|---|
Fórmula molecular |
C46H82O5 |
Peso molecular |
715.1 g/mol |
Nombre IUPAC |
(2-octadecanoyloxy-3-phenylmethoxypropyl) octadecanoate |
InChI |
InChI=1S/C46H82O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34-38-45(47)50-42-44(41-49-40-43-36-32-31-33-37-43)51-46(48)39-35-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31-33,36-37,44H,3-30,34-35,38-42H2,1-2H3 |
Clave InChI |
ZNFWQBHGTAKSQU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OCC(COCC1=CC=CC=C1)OC(=O)CCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3E,6E)-3,6-bis[(1,5-dimethyl-3-oxo-2-phenyl-4-pyrazolyl)hydrazinylidene]-4,5-dioxonaphthalene-2,7-disulfonic acid](/img/structure/B13985944.png)
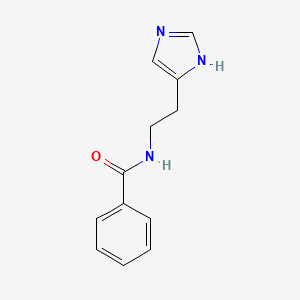


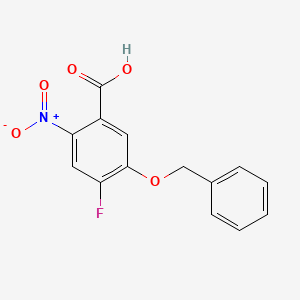
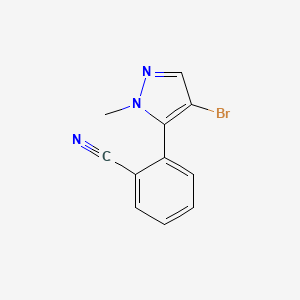
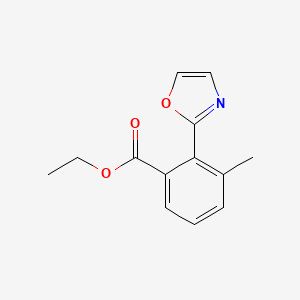
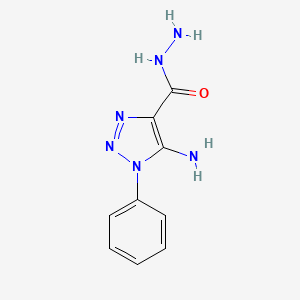

![6-acetyl-8-cyclopentyl-5-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13986010.png)

